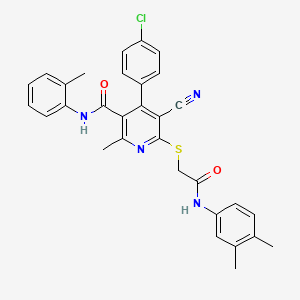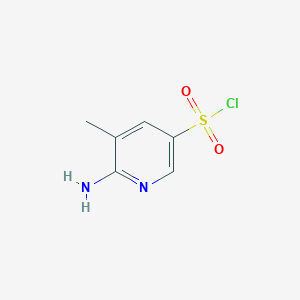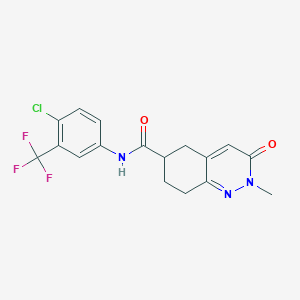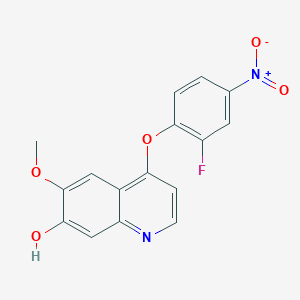
4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that appears to be related to a family of compounds with potential antitumor and antimicrobial activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and cyano groups have been synthesized and studied for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, one of the compounds was synthesized by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate . Another related compound was synthesized using 4-hydroxycoumarin and methyl 4′-chloro-2-cyanocinnamate catalyzed by KF-montmorillonite . These methods suggest that the synthesis of the compound would likely involve similar reagents and catalysts to introduce the chlorophenyl and cyano functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, (1)H, and (13)C NMR spectra, as well as microanalysis . These techniques would be essential in confirming the structure of the compound , ensuring that the desired product has been synthesized with the correct molecular framework.
Chemical Reactions Analysis
The compounds in the provided papers undergo specific reactions to achieve the desired modifications. For example, the reaction of a compound with glycosyl bromide and peracetylated sugars under conventional and microwave irradiation methods leads to the formation of O-glycosides . This indicates that the compound might also be reactive towards glycosylation or other nucleophilic additions, depending on the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are not directly detailed in the provided papers. However, the presence of functional groups like chlorophenyl, cyano, and amide suggests that the compound would exhibit certain characteristic properties. For example, the cyano group could contribute to the compound's polarity, while the chlorophenyl group might affect its electronic properties and reactivity. The solvate structure mentioned in one of the papers also indicates that the compound might form crystalline structures with specific solvents, which could be relevant for its purification and characterization.
Scientific Research Applications
Chemical Synthesis and Antibacterial Properties :
- Gad-Elkareem et al. (2010) synthesized a series of ethyl 5-cyano-6-mercaptonicotinate derivatives, showcasing the chemical versatility of nicotinamide structures. The study also explored the antibacterial activity of these compounds, highlighting their potential in medical applications (Gad-Elkareem & El-Adasy, 2010).
Crystallography and Structural Insights :
- In a study by Burnett et al. (2015), the compound 2-nicotinamido-1,3,4-thiadiazole was synthesized, and its structural characterization was performed using various spectroscopic and crystallographic methods. This study underscores the importance of detailed structural analysis in understanding the biological activity of nicotinamide derivatives (Burnett, Johnston, & Green, 2015).
Antimicrobial and Antifungal Applications :
- Moustafa et al. (2018) synthesized a series of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide and evaluated their antimicrobial properties. This study illustrates the potential of nicotinamide derivatives in developing new antimicrobial agents (Moustafa, Khalaf, Naglah, Al-Wasidi, Al-Jafshar, & Awad, 2018).
properties
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27ClN4O2S/c1-18-9-14-24(15-20(18)3)35-27(37)17-39-31-25(16-33)29(22-10-12-23(32)13-11-22)28(21(4)34-31)30(38)36-26-8-6-5-7-19(26)2/h5-15H,17H2,1-4H3,(H,35,37)(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMAHEWQNIPUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)


![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)
![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)
